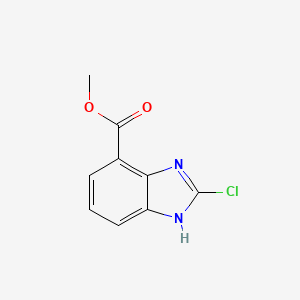

2-氯-1H-苯并咪唑-4-甲酸甲酯

描述

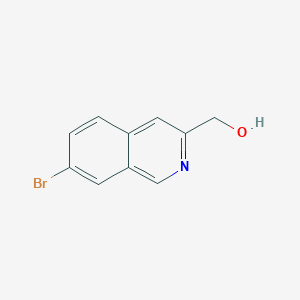

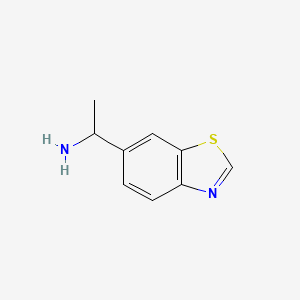

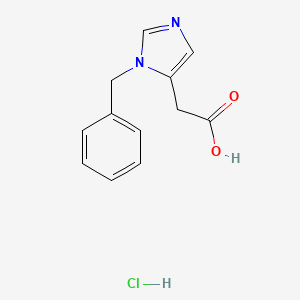

“Methyl 2-chloro-1H-benzimidazole-4-carboxylate” is a derivative of benzimidazole . Benzimidazole and its derivatives have garnered the attention of medicinal chemists and biologists due to their remarkable medicinal and pharmacological properties . They have a heterocyclic pharmacophore, which is an essential scaffold in drug and pharmaceutical development .

Synthesis Analysis

Benzimidazole derivatives are synthesized by condensing 2-chloromethyl-1H-benzimidazole with different aromatic amines and heterocycles . The synthesis of benzimidazole has been a focus due to its potential in the development of new entities targeting malignant cells .Molecular Structure Analysis

Benzimidazole has a heterocyclic pharmacophore that resembles naturally occurring purine nucleotides . It contains a 4,5,6,7-tetrahydrothienopyridin-2-yl moiety and a methyl group at N1 of the benzimidazole core .Chemical Reactions Analysis

Benzimidazole and its derivatives have demonstrated bioactivities as potential anticancer therapeutics, either through targeting specific molecules or non-gene-specific strategies . For instance, a compound containing a benzimidazole core revealed better potency against PARP-1 and PARP-2 compared to other analogues .Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 2-chloro-1H-benzimidazole-4-carboxylate” can be found in databases like PubChem .科学研究应用

Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. The structural similarity of benzimidazoles to nucleotides allows them to interact with biopolymers in living systems, making them effective against a variety of microbial pathogens . Modifications at the 2 and 5 positions of the benzimidazole ring have led to the development of numerous active drugs with antimicrobial efficacy.

Anticancer Properties

The benzimidazole core is a part of many compounds that exhibit significant anticancer activity. Researchers have synthesized various benzimidazole derivatives and screened them for tumor growth inhibition properties. Some derivatives have shown promising results in preclinical models, inhibiting tumor growth by a significant percentage .

Antiviral Uses

Benzimidazole derivatives have also been identified as potent antiviral agents. Their ability to interfere with viral replication makes them valuable in the treatment of diseases caused by viruses. This includes research into compounds with activity against respiratory syncytial virus, among others .

Anthelmintic Applications

One of the earliest recognized uses of benzimidazole derivatives was as anthelmintics. These compounds are effective in treating parasitic worm infections. The discovery of thiabendazole, a benzimidazole derivative, spurred further research into this class of compounds for anthelmintic activity .

Anti-inflammatory and Analgesic Applications

The benzimidazole moiety has been incorporated into compounds that exhibit anti-inflammatory and analgesic effects. These properties make benzimidazole derivatives useful in the development of new medications for the treatment of chronic pain and inflammatory conditions .

Each of these applications demonstrates the versatility of the benzimidazole core in medicinal chemistry. The ongoing research and development in this field continue to expand the potential uses of these compounds in various therapeutic areas. The cited articles provide a more in-depth look into the synthesis and pharmacological profiles of benzimidazole derivatives, which could be of great interest for further exploration .

安全和危害

未来方向

The development of new entities targeting malignant cells is considered a high priority . As cancer is a significant focus of the precision medicine initiative, personalized therapeutic approaches aimed to maximize outcomes based on individual variability in genetic profile, lifestyle, and environmental factors are widely gaining acceptance . Therefore, the future directions of “methyl 2-chloro-1H-benzimidazole-4-carboxylate” and other benzimidazole derivatives could be in the field of precision medicine .

属性

IUPAC Name |

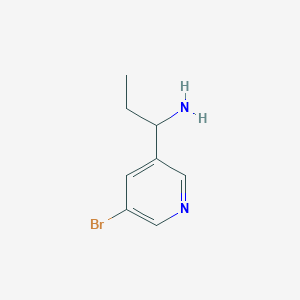

methyl 2-chloro-1H-benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-8(13)5-3-2-4-6-7(5)12-9(10)11-6/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILEUCNCKSCQHGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)NC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-chloro-1H-benzimidazole-4-carboxylate | |

CAS RN |

1171129-05-7 | |

| Record name | methyl 2-chloro-1H-1,3-benzodiazole-7-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1375472.png)

![3-[(Dimethylamino)methyl]-5-methylaniline](/img/structure/B1375473.png)

![6-[(Piperidin-4-yl)amino]pyridine-3-carbonitrile dihydrochloride](/img/structure/B1375474.png)

![4-[(Dimethylamino)methyl]-3-methylaniline](/img/structure/B1375476.png)